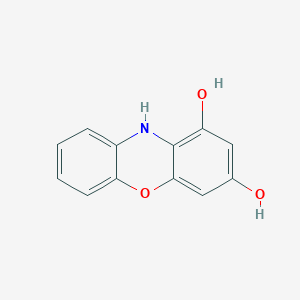
10H-Phenoxazine-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Phenoxazine-1,3-diol is a member of the phenoxazine family, which is known for its diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This compound exhibits a range of biological activities, including antioxidant, antidiabetic, antimalarial, anti-Alzheimer, antiviral, anti-inflammatory, and antibiotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenoxazine-1,3-diol typically involves the oxidative cyclization of 1,2-diaminobenzene with diphenylamines . This process can be catalyzed by various reagents, including palladium and other transition metals . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative cyclization processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity . The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 10H-Phenoxazine-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by common reagents such as hydrogen peroxide, sodium borohydride, and halogenating agents .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride under mild conditions.
Substitution: Halogenating agents like chlorine or bromine in an organic solvent.
Major Products: The major products formed from these reactions include various substituted phenoxazine derivatives, which can exhibit enhanced biological and material properties .
Scientific Research Applications
10H-Phenoxazine-1,3-diol has been extensively studied for its applications in various fields :
Chemistry: Used as a photoredox catalyst and in dye-sensitized solar cells.
Biology: Exhibits antioxidant, antidiabetic, and antimalarial properties.
Medicine: Acts as an anti-Alzheimer, antiviral, anti-inflammatory, and antibiotic agent.
Industry: Utilized in the production of organic light-emitting diodes and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 10H-Phenoxazine-1,3-diol involves its interaction with various molecular targets and pathways . For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . In medicinal applications, it can interact with specific enzymes and receptors to exert its therapeutic effects .
Comparison with Similar Compounds
Phenothiazine: Known for its use in antipsychotic medications.
Phenazine: Exhibits antimicrobial and antitumor properties.
Actinomycin D: Contains a phenoxazine moiety and functions as an antibiotic and anticancer agent.
Uniqueness: 10H-Phenoxazine-1,3-diol stands out due to its broad spectrum of biological activities and its applications in both material science and medicine . Its unique structural features allow for versatile chemical modifications, leading to the development of novel derivatives with enhanced properties .
Properties
CAS No. |
147411-96-9 |
|---|---|
Molecular Formula |
C12H9NO3 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
10H-phenoxazine-1,3-diol |
InChI |
InChI=1S/C12H9NO3/c14-7-5-9(15)12-11(6-7)16-10-4-2-1-3-8(10)13-12/h1-6,13-15H |
InChI Key |
KIYKERTTWMWHDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(C=C(C=C3O2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















